

Spectroscopic Data of 2,4,6-Trihydroxybenzoic Acid Monohydrate: A Technical Guide

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Compound of Interest

Compound Name: **2,4,6-Trihydroxybenzoic acid monohydrate**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,4,6-Trihydroxybenzoic acid monohydrate** (CAS RN: 71989-93-0). The information is compiled from various spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). This document is intended to serve as a valuable resource for researchers and professionals engaged in the analysis, characterization, and development of this compound.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for **2,4,6-Trihydroxybenzoic acid monohydrate**. Please note that while spectral data is available for viewing in various databases, specific peak values are not always provided in a readily machine-readable format.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment	Intensity
~3300-2500	O-H stretch (carboxylic acid, broad due to H-bonding)	Strong, Broad
~3080-3030	C-H stretch (aromatic)	Medium
~1700-1680	C=O stretch (carboxylic acid)	Strong
~1625-1465	C=C stretch (aromatic)	Medium-Strong
~1320-1210	C-O stretch (carboxylic acid)	Medium
~1100-1000	C-H in-plane bend (aromatic)	Medium
~960-900	O-H out-of-plane bend (carboxylic acid dimer)	Broad

Note: The presence of water of hydration may result in a broad O-H stretching band around 3400 cm⁻¹.

IR spectra for 2,4,6-Trihydroxybenzoic acid and its monohydrate can be found on ChemicalBook and SpectraBase.[\[1\]](#)[\[2\]](#)

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~12.1	Singlet	1H	-COOH
~9.0-10.0	Broad Singlet	3H	Ar-OH
~5.8-6.0	Singlet	2H	Ar-H

Note: Chemical shifts can vary depending on the solvent and concentration. The broadness of the hydroxyl protons is due to hydrogen bonding and exchange.

^1H NMR spectra for 2,4,6-Trihydroxybenzoic acid and its monohydrate are available on ChemicalBook.[\[3\]](#)[\[4\]](#)

^{13}C Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

Chemical Shift (δ , ppm)	Assignment
~172	C=O (Carboxylic Acid)
~160	C-OH (Aromatic, C2, C4, C6)
~95	C-H (Aromatic, C3, C5)
~90	C-COOH (Aromatic, C1)

Note: The chemical shifts are approximate and can be influenced by the solvent.

^{13}C NMR spectra for related compounds can be found on various chemical databases, providing a reference for the expected chemical shifts.

Ultraviolet-Visible (UV-Vis) Spectroscopy

λ_{max} (nm)	Solvent
~270, ~300	Methanol or Ethanol

Note: The absorption maxima can be influenced by the solvent and the pH of the solution.

UV-Vis spectral data for **2,4,6-Trihydroxybenzoic acid monohydrate** is available on PubChem.[\[2\]](#)

Mass Spectrometry (MS)

m/z	Interpretation
188.03	$[\text{M}+\text{H}]^+$ (Monoisotopic mass of the monohydrate)
170.02	$[\text{M}-\text{H}_2\text{O}+\text{H}]^+$ (Monoisotopic mass of the anhydrous form)
153	$[\text{M}-\text{H}_2\text{O}-\text{OH}]^+$
126	$[\text{M}-\text{H}_2\text{O}-\text{CO}_2]^+$
125	$[\text{M}-\text{H}_2\text{O}-\text{COOH}]^+$

Note: The fragmentation pattern can vary depending on the ionization technique used.

Mass spectrometry data for 2,4,6-Trihydroxybenzoic acid is available on PubChem.[\[4\]](#)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2,4,6-Trihydroxybenzoic acid monohydrate**.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
- Instrument Setup: The background spectrum of the clean, empty ATR crystal is recorded.
- Data Acquisition: The sample is brought into contact with the crystal, and the anvil is tightened to ensure good contact. The IR spectrum is then recorded, typically in the range of 4000-400 cm^{-1} .
- Data Processing: The resulting spectrum is baseline corrected and the peaks are labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology (^1H and ^{13}C NMR):

- Sample Preparation: Approximately 5-10 mg of **2,4,6-Trihydroxybenzoic acid monohydrate** is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube. A small amount of a reference standard (e.g., TMS) may be added.[5]
- Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ^1H and ^{13}C nuclei. The magnetic field is shimmed to achieve homogeneity.
- Data Acquisition: For ^1H NMR, a standard pulse sequence is used to acquire the spectrum. For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.[5]
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To analyze the electronic transitions within the molecule, particularly related to the aromatic system.

Methodology:

- Sample Preparation: A dilute solution of **2,4,6-Trihydroxybenzoic acid monohydrate** is prepared in a UV-transparent solvent (e.g., ethanol or methanol). A blank solution containing only the solvent is also prepared.
- Instrument Setup: The spectrophotometer is calibrated using the blank solution to record the baseline.
- Data Acquisition: The cuvette containing the sample solution is placed in the spectrophotometer, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm).
- Data Analysis: The wavelength of maximum absorbance (λ_{max}) is identified from the spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

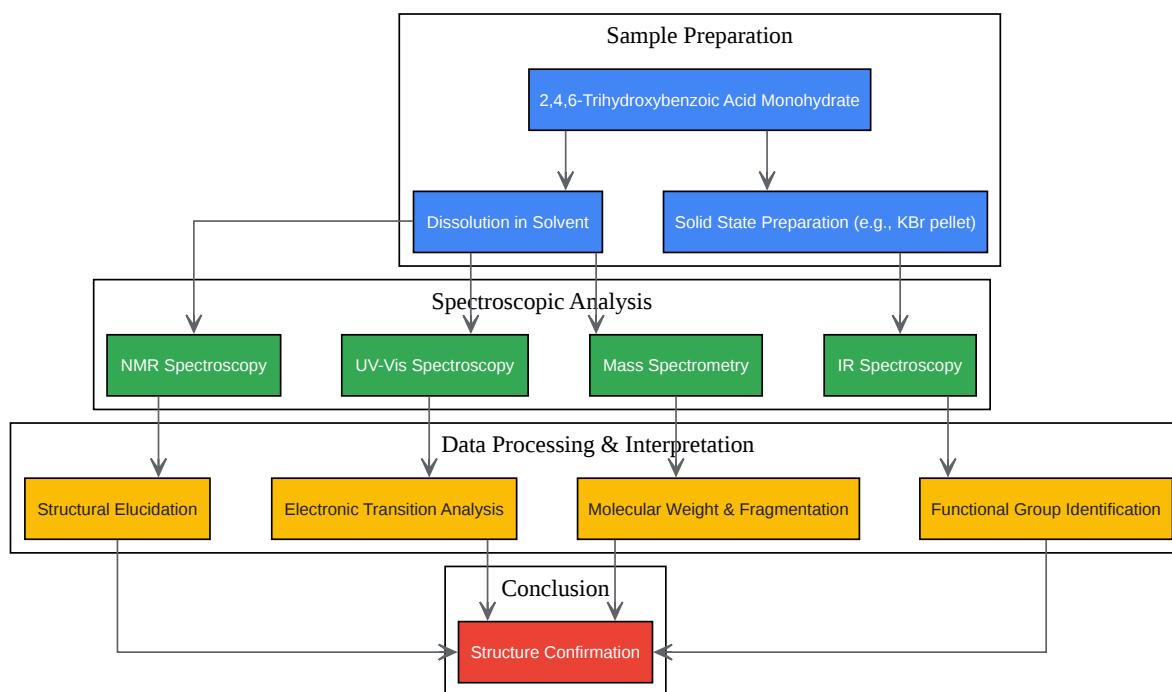
Methodology (Electrospray Ionization - ESI):

- Sample Preparation: A dilute solution of **2,4,6-Trihydroxybenzoic acid monohydrate** is prepared in a suitable solvent (e.g., methanol with a small amount of formic acid for positive ion mode or ammonia for negative ion mode).
- Instrument Setup: The mass spectrometer is calibrated using a known standard. The ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) are optimized for the analyte.
- Data Acquisition: The sample solution is introduced into the ESI source, and the mass spectrum is acquired over a specific m/z range.
- Data Analysis: The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce structural information.

Visualization

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **2,4,6-Trihydroxybenzoic acid monohydrate**.



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Caption: General workflow for spectroscopic analysis.

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